1-Fluoro-2-iodoethane
Overview
Description
1-Fluoro-2-iodoethane is a halogenated hydrocarbon that is part of the fluoroalkane and iodoalkane families. It is structurally related to other halogenated ethanes, such as 1-chloro-2-fluoroethane and 1,2-difluorotetrachloroethane, which have been studied for their molecular structures and vibrational properties . The compound is of interest in various fields, including organic synthesis and radiochemistry, where it is used as a precursor for the synthesis of radiolabeled compounds, particularly in the field of positron emission tomography (PET) imaging .
Synthesis Analysis
The synthesis of 1-Fluoro-2-iodoethane-related compounds often involves halogen exchange reactions, as seen in the preparation of 2-bromo-1-[18F]fluoroethane from 1,2-dibromoethane . This method can potentially be adapted for the synthesis of 1-Fluoro-2-iodoethane by using appropriate starting materials and reaction conditions. Additionally, the Schiemann reaction, which is used to synthesize 2-Fluoro-4-iodo-anisole from o-amino-anisole, could be a relevant method for synthesizing halogenated fluoroethanes .
Molecular Structure Analysis
The molecular structure of 1-Fluoro-2-iodoethane can be inferred from studies on similar molecules. For instance, the equilibrium structures of cis and trans isomers of 1-chloro-2-fluoroethylene have been determined using quantum chemical calculations and experimental data . Similarly, the molecular structure of 1,2-difluorotetrachloroethane has been studied using electron diffraction, revealing the presence of trans and gauche isomers . These studies provide insights into the bond distances and angles that could be expected in 1-Fluoro-2-iodoethane.
Chemical Reactions Analysis
1-Fluoro-2-iodoethane may undergo various chemical reactions characteristic of halogenated ethanes. For example, the presence of fluorine and iodine atoms could make it a suitable candidate for nucleophilic substitution reactions, as seen in the enhanced radiochemical yields of [18F]fluoroethyl choline when using 1-bromo-2-[18F]fluoroethane in the presence of an alkali iodide . The reactivity of 1-Fluoro-2-iodoethane could also be influenced by the rotational isomerism of the molecule, as observed in other 1-fluoro-2-haloethanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Fluoro-2-iodoethane can be deduced from related compounds. The infrared and Raman spectra of similar molecules, such as 1-chloro-2-fluoroethane, provide information on vibrational frequencies and the stability of different isomers in various states . The electron diffraction method used to study 1,2-difluorotetrachloroethane offers data on interatomic distances and valency angles, which are important for understanding the physical properties of 1-Fluoro-2-iodoethane . Additionally, the efficient synthesis and purification methods developed for 2-bromo-1-[18F]fluoroethane indicate the potential for similar approaches to be used for 1-Fluoro-2-iodoethane .
Scientific Research Applications
Vibrational Analysis and Rotational Isomers
1-Fluoro-2-iodoethane has been studied for its vibrational characteristics in various states (solid, liquid, and vapor) and rotational isomers. Research conducted by Bermani and Jonathan (1968) in the Journal of Chemical Physics revealed that in 1-fluoro-2-iodoethane, the gauche isomer is more stable in the liquid state, while the trans form is preferred in vapor. These findings provide insights into the molecular behavior and stability of different isomers under various conditions (Bermani & Jonathan, 1968).
Theoretical Study of Rotational Isomerism
Serboli and Minasso (1971) conducted a theoretical study and infrared analysis of compounds related to 1-fluoro-2-iodoethane, which showed the presence of different isomeric forms. This study enhances the understanding of the molecular dynamics and potential energy of these compounds, providing valuable information for chemical synthesis and analysis (Serboli & Minasso, 1971).
Fluoroalkylation Reagents
Dai et al. (2016) in Organic & Biomolecular Chemistry developed a heterobifunctional fluoroalkylation reagent, 1-azido-2-chloro-1,1,2-trifluoro-2-iodoethane (ACTI), demonstrating its versatility in preparing fluorinated organic compounds. This research presents 1-fluoro-2-iodoethane derivatives as potential tools in organic synthesis, particularly in introducing fluorine atoms into organic molecules (Dai et al., 2016).
Gas Phase Study of Conformers
The gas phase behavior of 1-fluoro-2-iodoethane and similar molecules was analyzed by Ramasami (2006), focusing on the gauche and trans conformers. The absence of a gauche effect, indicating a preference for the trans conformer, was noted. This study is significant for understanding the molecular structure and stability in the gas phase, which is crucial for various chemical processes and applications (Ramasami, 2006).
properties
IUPAC Name |
1-fluoro-2-iodoethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4FI/c3-1-2-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYJIIRJQDEGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227056 | |
Record name | Ethane, 1-fluoro-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-iodoethane | |
CAS RN |
762-51-6 | |
Record name | Ethane, 1-fluoro-2-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1-fluoro-2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1-fluoro-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoro-2-iodoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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